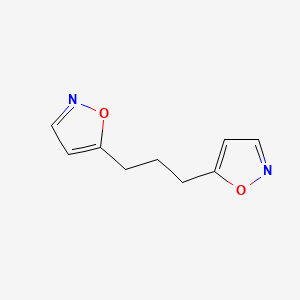
4-(1-Cyanoethenyl)cyclohex-1-ene-1,2,4-tricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Cyanoethenyl)cyclohex-1-ene-1,2,4-tricarbonitrile is an organic compound characterized by its unique structure, which includes a cyanoethenyl group attached to a cyclohexene ring with three nitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyanoethenyl)cyclohex-1-ene-1,2,4-tricarbonitrile typically involves a multi-step process. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring. For instance, combining 1,3-butadiene with maleic anhydride can produce a cyclohexene derivative, which can then be further modified to introduce the cyanoethenyl and nitrile groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure efficient production.
化学反応の分析
Types of Reactions
4-(1-Cyanoethenyl)cyclohex-1-ene-1,2,4-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert nitrile groups to amines or other functional groups.
Substitution: The cyanoethenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
4-(1-Cyanoethenyl)cyclohex-1-ene-1,2,4-tricarbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of novel pharmaceuticals and biologically active compounds.
Medicine: Its derivatives may have potential therapeutic applications.
作用機序
The mechanism by which 4-(1-Cyanoethenyl)cyclohex-1-ene-1,2,4-tricarbonitrile exerts its effects involves interactions with molecular targets and pathways. For example, the nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyanoethenyl group can also undergo various chemical transformations, affecting the compound’s reactivity and function .
類似化合物との比較
Similar Compounds
Cyclohexene: A simpler compound with a similar cyclohexene ring structure but lacking the cyanoethenyl and nitrile groups.
Cyclohexa-1,4-diene: Another related compound with a cyclohexene ring but different functional groups.
Cyclohexenone: Contains a cyclohexene ring with a ketone group, offering different reactivity and applications.
Uniqueness
4-(1-Cyanoethenyl)cyclohex-1-ene-1,2,4-tricarbonitrile is unique due to its combination of a cyanoethenyl group and multiple nitrile groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in synthetic chemistry and material science.
特性
CAS番号 |
41793-19-5 |
|---|---|
分子式 |
C12H8N4 |
分子量 |
208.22 g/mol |
IUPAC名 |
4-(1-cyanoethenyl)cyclohexene-1,2,4-tricarbonitrile |
InChI |
InChI=1S/C12H8N4/c1-9(5-13)12(8-16)3-2-10(6-14)11(4-12)7-15/h1-4H2 |
InChIキー |
GNCNQHCQCJNLAS-UHFFFAOYSA-N |
正規SMILES |
C=C(C#N)C1(CCC(=C(C1)C#N)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


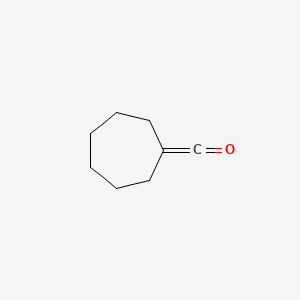
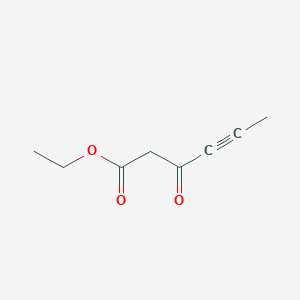
![Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate](/img/structure/B14672922.png)
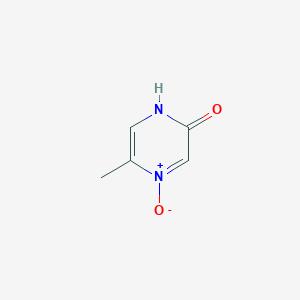
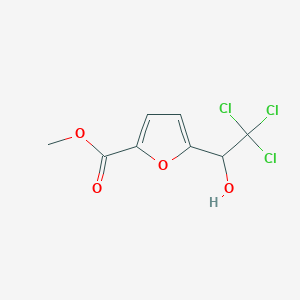
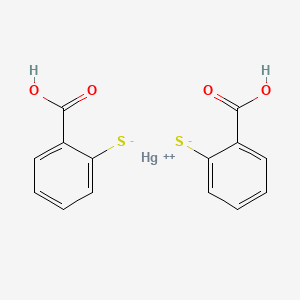

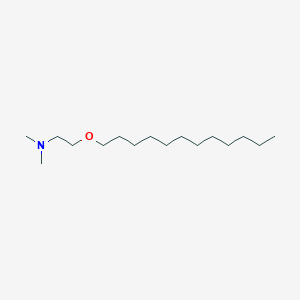

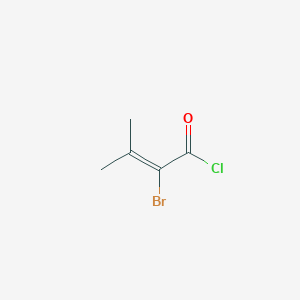
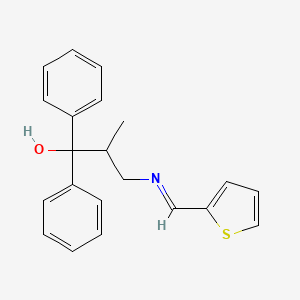
![Benzene, [(2-methyl-2-propenyl)sulfinyl]-](/img/structure/B14672980.png)
![{4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid](/img/structure/B14672985.png)
